1-[(4-Hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-Hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Functionalization of the Quinoline Core: The hydroxyl and methoxy groups are introduced through selective functionalization reactions.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling of the Quinoline and Piperidine Moieties: The final step involves coupling the quinoline and piperidine moieties through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-[(4-Hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial and antimalarial properties.
8-Methoxyquinoline: Used as a precursor for the synthesis of various pharmaceuticals.
Piperidine Derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
1-[(4-Hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide is unique due to its combined structural features of quinoline and piperidine, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H19N3O4 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
1-(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H19N3O4/c1-24-13-4-2-3-11-14(13)19-9-12(15(11)21)17(23)20-7-5-10(6-8-20)16(18)22/h2-4,9-10H,5-8H2,1H3,(H2,18,22)(H,19,21) |
InChI Key |
UAWZTJJZGNMFDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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